molecular formula C21H20N2O3S B459824 (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone CAS No. 625370-69-6

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone

Cat. No.: B459824
CAS No.: 625370-69-6
M. Wt: 380.5g/mol
InChI Key: DBIJEJIHYVHHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone: is a complex organic compound with a unique structure that combines elements of quinoline and benzodioxole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thienoquinoline core, followed by the introduction of the benzodioxole moiety. Common reagents used in these reactions include ethylamine, thieno[2,3-b]quinoline derivatives, and benzodioxole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous solvents.

    Substitution: Halogens, nucleophiles; reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

  • (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methylphenyl)methanone
  • (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,5-dimethoxyphenyl)methanone

Comparison: Compared to similar compounds, (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(1,3-benzodioxol-5-yl)methanone stands out due to its unique combination of the thienoquinoline and benzodioxole moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-2-11-3-5-15-13(7-11)8-14-18(22)20(27-21(14)23-15)19(24)12-4-6-16-17(9-12)26-10-25-16/h4,6,8-9,11H,2-3,5,7,10,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIJEJIHYVHHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.